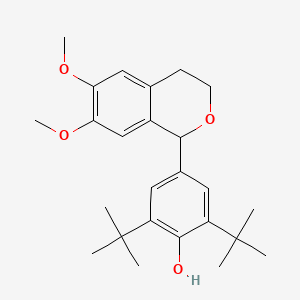![molecular formula C22H19ClF3N3O2 B11487925 2-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11487925.png)
2-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group, along with the imidazole and benzamide moieties, contributes to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and catalysts to facilitate the reaction. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The presence of the chloro group makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
科学的研究の応用
2-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide has several scientific research applications:
Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of advanced materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of 2-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity and leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
5-chloro-N-({(5S)-2-oxo-3- -1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide: This compound shares structural similarities with 2-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide, particularly in the presence of the chloro and oxo groups.
Cycloalkanes: Compounds like cyclopentane and cyclohexane have similar cyclic structures but lack the functional diversity of the target compound.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C22H19ClF3N3O2 |
|---|---|
分子量 |
449.9 g/mol |
IUPAC名 |
2-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]benzamide |
InChI |
InChI=1S/C22H19ClF3N3O2/c23-17-13-7-6-12-16(17)19(30)28-21(22(24,25)26)20(31)29(15-10-4-5-11-15)18(27-21)14-8-2-1-3-9-14/h1-3,6-9,12-13,15H,4-5,10-11H2,(H,28,30) |
InChIキー |
VQCRFDNTFCVHGN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N2C(=NC(C2=O)(C(F)(F)F)NC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Carbazole-9-ethanol, 2,3,4,9-tetrahydro-alpha-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B11487844.png)
![7-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11487846.png)
![Ethyl 4-[(4-bromophenyl)sulfanyl]-8-methoxy-1,7-naphthyridine-3-carboxylate](/img/structure/B11487853.png)
![6-[4-(1,3-benzodioxol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]pyridazin-3(2H)-one](/img/structure/B11487854.png)

![1-(3-methylphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11487886.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11487901.png)
![3-chloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1-benzothiophene-2-carboxamide](/img/structure/B11487905.png)
![Propanoic acid, 2-(acetylamino)-2-[[(3,4-dimethoxyphenyl)methyl][(tetrahydro-2-furanyl)methyl]amino]-3,3,3-trifluoro-, methyl ester](/img/structure/B11487906.png)
![N-[4-hydroxy-1-methyl-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-nitrobenzamide](/img/structure/B11487913.png)
![5-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B11487915.png)
![N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B11487917.png)
![4-amino-8-(4-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11487920.png)
![N-[4-(pyridin-2-ylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11487923.png)
